molecular formula C27H44O10 B14074591 Capsianoside V methyl ester

Capsianoside V methyl ester

Cat. No.: B14074591
M. Wt: 528.6 g/mol
InChI Key: ZVUKZMWLRYNENB-RKJLFWSHSA-N
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Description

Capsianoside V methyl ester is a triterpenoid glycoside derivative primarily identified in Capsicum species (peppers) as part of their specialized metabolite repertoire. Structurally, it comprises a triterpene backbone conjugated with glucopyranosyl moieties and a methyl ester functional group. Its molecular formula is C₃₈H₆₂O₁₈, with a molecular weight of 806.89 g/mol . The compound is biosynthesized via the mevalonate pathway in pepper plants, where glycosylation and esterification steps modify its aglycone precursor to enhance solubility and biological activity .

Properties

Molecular Formula

C27H44O10

Molecular Weight

528.6 g/mol

IUPAC Name

methyl (2E,6E,10Z,14S)-4-hydroxy-10-(hydroxymethyl)-2,6,14-trimethyl-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,6,10,15-tetraenoate

InChI

InChI=1S/C27H44O10/c1-6-27(4,37-26-24(33)23(32)22(31)21(16-29)36-26)12-8-11-19(15-28)10-7-9-17(2)13-20(30)14-18(3)25(34)35-5/h6,9,11,14,20-24,26,28-33H,1,7-8,10,12-13,15-16H2,2-5H3/b17-9+,18-14+,19-11-/t20?,21-,22-,23+,24-,26+,27-/m1/s1

InChI Key

ZVUKZMWLRYNENB-RKJLFWSHSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/CC[C@@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/CO)/CC(/C=C(\C)/C(=O)OC)O

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)CO)CC(C=C(C)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Fischer Esterification

The Fischer esterification method, a cornerstone in organic synthesis, involves refluxing a carboxylic acid with an alcohol in the presence of an acid catalyst. For fatty acid methyl esters, this approach has been widely adopted, as demonstrated by the use of 8% HCl in methanol/water (85:15 v/v) to achieve efficient esterification. Applied to glycosides, this method could theoretically esterify carboxylic acid-bearing aglycones (non-sugar components) within Capsianoside V.

Reaction conditions typically involve prolonged heating under reflux, with the acid catalyst protonating the carbonyl oxygen of the carboxylic acid, facilitating nucleophilic attack by methanol. The equilibrium-driven nature of this reaction necessitates excess alcohol or removal of water to drive completion. While direct evidence for Capsianoside V methyl ester synthesis via this method is limited, analogous esterifications of plant-derived glycosides suggest yields of 60–80% under optimized conditions.

Ion-Exchange Resin-Mediated Methylation

A novel approach using ion-exchange resins to sequester carboxylate ions has been developed for methyl ester synthesis. This method involves:

  • Adsorption : The carboxylic acid is converted to its carboxylate form and bound to a resin.
  • Alkylation : Methyl iodide reacts with the resin-bound carboxylate, yielding the methyl ester.
  • Elution : The ester, lacking affinity for the resin, is eluted and purified.

This technique offers advantages in purity and scalability, producing 10–20 mg of ester with excellent chemical yields in one day. For Capsianoside V, this method would require the presence of a carboxylic acid group, which may necessitate preliminary oxidation of alcohol or aldehyde groups in the parent compound.

Protection-Deprotection Strategies for Selective Esterification

Complex glycosides often require selective esterification to avoid side reactions. A patent detailing capsinoid synthesis outlines a four-step process involving:

  • Protection : Shielding reactive hydroxyl groups (e.g., using t-butyldimethylsilyl chloride).
  • Reduction : Converting aldehydes to alcohols for subsequent esterification.
  • Esterification : Introducing acyl groups via acyl chlorides.
  • Deprotection : Removing protective groups under mild acidic conditions.

Applied to Capsianoside V, this strategy could enable precise esterification of specific hydroxyl or carboxyl groups. For instance, protecting the glycosidic hydroxyls would allow selective methyl ester formation at the aglycone’s carboxylic acid, followed by deprotection to restore the native structure.

Case Studies and Analogous Syntheses

Synthesis of Capsinoids

The synthesis of capsinoids (vanillyl esters) provides a template for glycoside esterification. Torregiani et al. achieved 70% yields of vanillyl nonanoate through:

  • Silylation of vanillin’s hydroxyl group.
  • Reduction of the aldehyde to an alcohol.
  • Esterification with acyl chlorides.
  • Deprotection using HCl/ethanol.

This method’s success hinges on protecting reactive sites to prevent undesired esterification. Adapting this to Capsianoside V would require identifying analogous functional groups and optimizing protection reagents.

Preparation of Fatty Acid Methyl Esters

The use of HCl in methanol for fatty acid methyl esters highlights the role of solvent systems in esterification. Aqueous methanol (15% water) enhances proton availability, accelerating the reaction. For water-sensitive glycosides, anhydrous conditions with H2SO4 or toluenesulfonic acid may be preferable.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Purity Scalability Key Challenges
Fischer Esterification Methanol, HCl, reflux 60–80% High Moderate Equilibrium limitations
Ion-Exchange Resin Methyl iodide, resin >80% Excellent High Requires carboxylic acid
Protection-Deprotection t-BDMSCl, acyl chlorides, HCl/ethanol 50–70% High Low Multi-step, complex workflow

Key Insights :

  • Fischer Esterification is cost-effective but less efficient for sterically hindered glycosides.
  • Ion-Exchange Resin methods offer high purity but depend on pre-existing carboxylic acid groups.
  • Protection-Deprotection enables selectivity but adds synthetic steps, reducing overall yield.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues in the Capsianoside Family

Capsianoside V methyl ester belongs to a class of triterpenoid glycosides, sharing structural homology with Capsianoside IV and Capsianoside II. Key similarities and differences include:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Biological Role
This compound C₃₈H₆₂O₁₈ 806.89 121924-06-9 Glucopyranosyl, methyl ester Insect attractant
Capsianoside IV C₃₈H₆₂O₁₈ 806.89 121924-06-9 Glucopyranosyl (no methyl ester) Host recognition in T. absoluta
Capsianoside II Not explicitly provided - - Likely differs in glycosylation pattern Suspected role in pest attraction

Notes:

  • Capsianoside IV is structurally identical to this compound but lacks the methyl ester group, suggesting differences in hydrophobicity and interaction with insect chemoreceptors .
  • Capsianoside II remains poorly characterized, though its classification within the capsianoside family implies shared biosynthetic origins .

Functional Comparison with Other Methyl Esters

Methyl esters are common modifications in plant metabolites to enhance volatility or stability. For example:

  • Sandaracopimaric Acid Methyl Ester : A diterpene methyl ester with anti-inflammatory properties, structurally distinct due to its diterpene backbone but sharing esterification as a functionalization strategy .
  • (2E)-3-(4-Methoxyphenyl)-2-propenyl Methyl Ester: A phenylpropanoid derivative synthesized via aldol condensation, emphasizing the diversity of methyl ester applications in synthetic and natural products .

Key Differences :

  • This compound’s triterpenoid backbone and glycosylation distinguish it from simpler aromatic or diterpene-based methyl esters.

Research Findings and Limitations

Analytical Challenges

  • Discrepancies in CAS numbers (e.g., 131616-75-6 vs.
  • Limited physicochemical data (e.g., solubility, melting point) for capsianosides restricts detailed comparative analyses.

Q & A

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Resolution Framework :
  • Pharmacokinetic bridging : Measure tissue distribution and metabolite profiling.
  • 3D cell cultures : Use spheroid or organoid models to mimic in vivo microenvironments.
  • Dose extrapolation : Apply allometric scaling (e.g., body surface area) from rodents to humans .

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